GW6471

Description

Overview of Peroxisome Proliferator-Activated Receptors (PPARs) in Biological Systems

The PPAR family consists of three main subtypes: PPARα, PPARβ/δ, and PPARγ. mdpi.comnih.gov These receptors are encoded by different genes and exhibit distinct tissue-specific expression patterns, contributing to their varied physiological roles. mdpi.com PPARs heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes. wikipedia.org Ligand binding induces a conformational change in the PPAR, which influences the recruitment of coactivator or corepressor proteins, thereby stimulating or inhibiting target gene transcription. wikipedia.org This transcriptional regulation by activated PPARs impacts a wide array of cellular processes, including lipid and carbohydrate metabolism, cell proliferation, differentiation, apoptosis, inflammation, angiogenesis, and immune responses. mdpi.comnih.gov

Significance of PPARα in Cellular Regulation and Metabolic Pathways

PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, kidney, and brown adipose tissue in rodents, and in liver, intestine, heart, and kidney in humans. wikipedia.orgoup.com It serves as a major regulator of lipid metabolism in the liver and is activated under conditions of energy deprivation, being necessary for ketogenesis during prolonged fasting. wikipedia.org Activation of PPARα promotes the uptake, utilization, and catabolism of fatty acids by upregulating genes involved in fatty acid transport, binding, activation, and peroxisomal and mitochondrial fatty acid β-oxidation. wikipedia.org Beyond lipid metabolism, PPARα also influences glucose metabolism by inhibiting glycolysis and promoting liver gluconeogenesis and glycogen (B147801) synthesis. wikipedia.org Furthermore, PPARα plays a role in inflammatory responses, inhibiting the activity of pro-inflammatory transcription factors like NF-κB. oup.com Its functional role is directly linked to the biological function of its numerous target genes, which include classical examples like PDK4, ACOX1, and CPT1. wikipedia.org

Rationale for Antagonizing PPARα in Preclinical Research Contexts

While PPARα agonists have been explored for therapeutic purposes, particularly in metabolic disorders, there is growing interest in the research context for antagonizing PPARα activity. nih.govnih.gov Antagonizing PPARα involves inhibiting its activity, which can prevent the downstream effects normally mediated by the receptor. patsnap.com This is achieved by molecules that bind to the ligand-binding domain of PPARα, obstructing the access of agonists and preventing the recruitment of coactivators necessary for transcriptional activation. patsnap.com This approach offers a different strategy for modulating the pathways controlled by PPARα.

Research has explored PPARα antagonism in various preclinical settings, including cancer. Some studies suggest that certain cancers may rely on pathways regulated by PPARα for proliferation and survival, making PPARα antagonism a potential strategy to inhibit tumor growth. patsnap.commdpi.com For instance, inhibition of PPARα has been shown to induce cell cycle arrest and apoptosis in kidney cancer cells and can synergize with glycolysis inhibition. plos.org PPARα antagonists have also demonstrated antiproliferative effects in other cancer cell lines, such as paraganglioma, pancreatic, colorectal, and renal tumor cells. acs.org The rationale for using PPARα antagonists in these contexts stems from the observation that activated PPARα and fatty acid oxidation are sometimes upregulated in diseased tissues, and inhibiting this pathway could offer a therapeutic benefit. mdpi.com

Historical Development and Academic Significance of GW6471 as a PPARα Antagonist

This compound is recognized in academic research as a specific antagonist of PPARα. plos.orgsemanticscholar.org Its development and use have been instrumental in delineating the roles of PPARα in various biological processes by providing a tool to inhibit its activity. Research utilizing this compound has contributed to understanding the consequences of blocking PPARα signaling, particularly in the context of metabolic pathways and cellular functions influenced by this receptor.

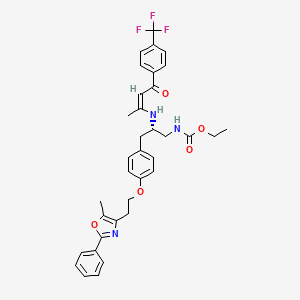

Structure

2D Structure

Properties

CAS No. |

436159-64-7; 880635-03-0 |

|---|---|

Molecular Formula |

C35H36F3N3O5 |

Molecular Weight |

635.684 |

IUPAC Name |

ethyl N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]carbamate |

InChI |

InChI=1S/C35H36F3N3O5/c1-4-44-34(43)39-22-29(40-23(2)20-32(42)26-12-14-28(15-13-26)35(36,37)38)21-25-10-16-30(17-11-25)45-19-18-31-24(3)46-33(41-31)27-8-6-5-7-9-27/h5-17,20,29,40H,4,18-19,21-22H2,1-3H3,(H,39,43)/b23-20-/t29-/m0/s1 |

InChI Key |

UEPVEQWUZJXOKB-DYQICHDWSA-N |

SMILES |

CCOC(=O)NCC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)NC(=CC(=O)C4=CC=C(C=C4)C(F)(F)F)C |

solubility |

not available |

Origin of Product |

United States |

Mechanistic Insights into Gw6471 Action at the Molecular Level

Direct PPARα Antagonism by GW6471

This compound functions by directly binding to the ligand-binding domain (LBD) of PPARα, thereby preventing the receptor's activation by endogenous or synthetic agonists. This direct interaction is central to its antagonistic effects.

Binding Affinity and Specificity of this compound for PPARα

This compound demonstrates potent binding affinity for PPARα. Research indicates an IC₅₀ value of 0.24 μM for its antagonistic activity against PPARα rndsystems.comtocris.comtargetmol.combio-techne.comselleckchem.com. While primarily known as a PPARα antagonist, some studies suggest this compound can also exhibit binding affinity towards other PPAR subtypes, such as PPARγ, albeit with potentially lower potency depending on the specific assay and conditions used glpbio.com. For instance, one study reported IC₅₀ values of 95.3 ± 42.0 nM for PPARα and 39.4 ± 18.2 nM for PPARγ, indicating binding to both receptors glpbio.com. However, its classification and predominant use in research are as a PPARα selective antagonist mdpi.com.

Table 1: this compound Binding Affinity Data

| Target | IC₅₀ (μM) | Notes | Source |

| PPARα | 0.24 | rndsystems.comtocris.comtargetmol.combio-techne.comselleckchem.com | |

| PPARα | 0.24 | Cell-free assay | selleckchem.com |

| PPARα | 0.0953 ± 0.042 | Binding affinity | glpbio.com |

| PPARγ | 0.0394 ± 0.0182 | Binding affinity | glpbio.com |

Competitive Inhibition of PPARα Activation by Ligands

As a competitive antagonist, this compound competes with PPARα agonists for binding to the same site within the LBD. By occupying this site, this compound prevents agonists from binding and inducing the conformational changes necessary for PPARα activation and subsequent gene transcription aopwiki.org. Studies utilizing reporter systems, such as PPARE-Luciferase assays, have shown that this compound can inhibit the activation of PPARα induced by agonists or even the basal activity observed upon PPARα overexpression mdpi.comnih.gov. This competitive binding mechanism is a fundamental aspect of how this compound exerts its inhibitory effects on PPARα signaling nih.gov.

Modulation of Co-regulator Recruitment by this compound

A key aspect of nuclear receptor function, including PPARα, is their interaction with co-regulator proteins. These interactions are dynamically modulated by ligand binding. Antagonists like this compound induce conformational changes in the receptor that favor the recruitment of co-repressor proteins while simultaneously hindering the binding of co-activators.

Enhanced Binding of Co-repressor Proteins (e.g., SMRT, NCoR) to PPARα Ligand-Binding Domain

This compound binding to PPARα enhances the recruitment and binding affinity of nuclear co-repressor proteins, such as silencing mediator of retinoid and thyroid hormone receptors (SMRT) and nuclear receptor co-repressor (NCoR), to the PPARα LBD rndsystems.comtocris.comtargetmol.combio-techne.comselleckchem.comaopwiki.orgabcam.comptgcn.com. Structural studies, including crystal structures of PPARα in complex with this compound and a SMRT co-repressor motif, have revealed the molecular basis for this enhanced binding mdpi.comresearchgate.netresearchgate.net. This compound induces a specific conformation in PPARα that stabilizes the interaction with co-repressor motifs, which often adopt an alpha-helical structure upon binding researchgate.net. This recruitment of co-repressors is crucial for the inhibitory action of this compound, as co-repressors typically associate with histone deacetylases (HDACs) and other factors that lead to chromatin condensation and repression of gene transcription researchgate.net.

Table 2: this compound Effect on Co-regulator Binding

| Co-regulator Type | Effect of this compound | Associated Proteins | Source |

| Co-repressor | Enhanced Binding | SMRT, NCoR | rndsystems.comtocris.comtargetmol.combio-techne.comselleckchem.comaopwiki.orgabcam.comptgcn.com |

| Co-activator | Displacement | SRC-1, CBP (motifs) | selleckchem.comabcam.comabcam.co.jp |

Displacement of Co-activators from PPARα

Conversely, this compound binding leads to the displacement or disruption of the interaction between PPARα and co-activator proteins targetmol.comabcam.comabcam.co.jp. In the presence of agonists, PPARα undergoes a conformational change that creates a binding surface for co-activators, which are essential for recruiting components of the transcriptional machinery and activating gene expression. This compound, by stabilizing an inactive conformation, prevents the formation of this co-activator binding surface and promotes their dissociation selleckchem.comcaymanchem.com. This disruption of co-activator recruitment, coupled with the enhanced binding of co-repressors, shifts the balance of PPARα interactions towards a transcriptionally repressive state aopwiki.orgcaymanchem.com.

Downstream Molecular Signaling Pathway Perturbations Induced by this compound

The antagonism of PPARα by this compound results in widespread perturbations of downstream molecular signaling pathways that are normally regulated by PPARα. PPARα is a master regulator of genes involved in lipid metabolism, including those responsible for fatty acid transport and oxidation frontiersin.org. Therefore, this compound can affect these processes.

Furthermore, studies have shown that this compound can influence pathways beyond lipid metabolism. For example, it has been reported to affect the PI3K/GSK3β/β-catenin signaling pathway glpbio.comfrontiersin.org. This compound has also been linked to the modulation of the hypoxia-inducible factor 1 (HIF1) pathway, including the downregulation of HIF1α rndsystems.comtocris.combio-techne.com. In certain cellular contexts, this compound has been shown to induce apoptosis and cell cycle arrest, suggesting an impact on pathways regulating cell survival and proliferation rndsystems.comtocris.combio-techne.comptgcn.com. The inhibition of PPARα by this compound has been observed to attenuate components of metabolic reprogramming in certain cancer cells, affecting processes like glycolysis and oxidative phosphorylation nih.govphysiology.org. This compound's effects on downstream pathways can also involve changes in the expression levels of specific proteins, such as c-Myc, which is implicated in cell growth and metabolism glpbio.comptgcn.comphysiology.org.

Table 3: Examples of Downstream Pathways Perturbed by this compound

| Pathway/Process | Effect of this compound | Notes | Source |

| Lipid Metabolism (Fatty Acid Oxidation) | Potential impact (as PPARα regulates these genes) | PPARα regulates genes for fatty acid transport and oxidation. | frontiersin.org |

| PI3K/GSK3β/β-catenin signaling pathway | Inhibition/Modulation | Associated with effects on cell viability and growth in some contexts. | glpbio.comfrontiersin.org |

| HIF1 pathway (including HIF1α) | Blocking and downregulation | Observed in the context of SARS-CoV-2 infection in airway organoids. | rndsystems.comtocris.combio-techne.com |

| Apoptosis | Induction | Observed in certain cell types, e.g., kidney cancer cells. | rndsystems.comtocris.combio-techne.comptgcn.com |

| Cell Cycle | Induction of arrest (e.g., G₀/G₁) | Observed in certain cell types, e.g., kidney cancer cells. | rndsystems.comtocris.combio-techne.comptgcn.com |

| Metabolic Reprogramming (Glycolysis, OXPHOS) | Attenuation in certain cancer cells | Linked to effects on c-Myc expression. | nih.govphysiology.org |

| c-Myc expression | Attenuation in certain cancer cells | Correlated with effects on glycolysis. | ptgcn.comphysiology.org |

Impact on Transcription Factor Activity (e.g., c-Myc, HIF1α)

Research indicates that this compound's influence extends to the activity of other transcription factors, notably c-Myc and HIF1α.

Studies in renal cell carcinoma (RCC) cell lines have demonstrated that treatment with this compound leads to a significant decrease in the protein levels of the oncogene c-Myc plos.orgmdpi.comphysiology.orgnih.gov. This attenuation of c-Myc is suggested as a potential mechanism by which PPARα inhibition mediates its downstream effects, contributing to observed differences in metabolic processes like lactate (B86563) production between cancer and normal cells mdpi.comphysiology.org. The reduction in c-Myc levels following this compound treatment has been confirmed in both in vitro cell line studies and in vivo xenograft mouse models, where it was associated with attenuated tumor growth medchemexpress.comphysiology.orgnih.gov. This effect on c-Myc appears to be specific to PPARα antagonism, as confirmed by experiments using PPARα-specific siRNA, which similarly reduced c-Myc protein levels plos.org.

This compound has also been shown to impact the hypoxia-inducible factor 1 subunit alpha (HIF1α) and the broader HIF1 pathway. In studies involving airway organoids infected with SARS-CoV-2, this compound blocked infection by downregulating HIF1α and the HIF1 pathway rndsystems.comtocris.comresearchgate.net. This suggests a role for this compound in modulating cellular responses to hypoxic conditions, which are often mediated by HIF1α researchgate.netfrontiersin.orgportlandpress.com. Furthermore, glioblastoma stem cells, which upregulate metabolic processes under hypoxic conditions via PPARα activation by HIF-1, showed reduced proliferation when treated with this compound nih.govfrontiersin.orgresearchgate.net. This highlights a potential interplay between PPARα and HIF1α signaling, where this compound can disrupt this axis.

The impact of this compound on transcription factor activity can be summarized as follows:

| Transcription Factor | Observed Effect of this compound Treatment | Context | Source(s) |

| c-Myc | Decreased protein levels | Renal Cell Carcinoma cell lines and xenografts | medchemexpress.complos.orgmdpi.comphysiology.orgnih.gov |

| HIF1α | Downregulation | SARS-CoV-2 infected airway organoids | rndsystems.comtocris.comresearchgate.net |

| HIF1 Pathway | Blocked/Downregulated | SARS-CoV-2 infected airway organoids | rndsystems.comtocris.comresearchgate.net |

Regulation of Gene Expression Profiles Associated with PPARα Target Genes

As a PPARα antagonist, a primary function of this compound is the modulation of gene expression profiles controlled by PPARα. PPARα is a key regulator of genes involved in various metabolic processes, particularly lipid metabolism arvojournals.orgdrugbank.commdpi.com.

This compound inhibits the activation of PPARα, thereby reducing the transcription of its target genes rndsystems.comsigmaaldrich.comabcam.comnih.gov. This has been demonstrated in various contexts. For instance, in primary intestinal organoids, this compound diminished the induction of PPARα target genes, including fatty acid-binding protein 1 (Fabp1), which was otherwise induced by a PPARα agonist nih.gov. This indicates that this compound directly counteracts the transcriptional activation mediated by PPARα nih.gov.

Studies investigating the effects of this compound on specific PPARα target genes have provided further insight. For example, linoleic acid-induced upregulation of carnitine palmitoyltransferase (CPT) genes, which are involved in fatty acid oxidation and are known PPARα targets, was significantly reduced by this compound treatment in Jurkat cells and murine CD4+ T cells researchgate.net. This confirms that PPARα mediates the expression of these genes and that this compound can block this effect researchgate.net.

Furthermore, in hepatocytes, this compound blocked the pitavastatin-induced increase in ATP-binding cassette transporter A1 (ABCA1) mRNA levels. ABCA1 is involved in cholesterol efflux and HDL biosynthesis, and its expression can be regulated by PPARα drugbank.com. This finding supports this compound's ability to interfere with PPARα-mediated gene regulation in lipid metabolism pathways drugbank.com.

The impact of this compound on the expression of PPARα target genes is a direct consequence of its antagonistic action on the receptor, leading to altered metabolic profiles in cells and tissues where PPARα plays a significant regulatory role.

A summary of the impact on PPARα target genes:

| Target Gene/Pathway | Observed Effect of this compound Treatment | Context | Source(s) |

| PPARα target genes | Diminished induction | Primary intestinal organoids | nih.gov |

| CPT genes | Reduced upregulation | Jurkat cells, murine CD4+ T cells | researchgate.net |

| ABCA1 mRNA levels | Blocked increase | Hepatocytes (Pitavastatin-induced) | drugbank.com |

| Fabp1 mRNA and protein levels | Decreased expression | Small intestines of PPARA-humanized mice | nih.gov |

| Cardiac sarcomeric proteins and specific genes | Reduced expression | Mouse embryonic stem cells (cardiomyocyte differentiation) | abcam.com |

| Scleral cell populations of ME1 and apoA-II | Suppressed | Guinea pig sclera (unoccluded eyes) | arvojournals.org |

Cellular and Subcellular Effects of Gw6471

Cell Proliferation and Viability Modulation

Induction of Cell Cycle Arrest (e.g., G0/G1 phase)

GW6471 has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines. In renal cell carcinoma (RCC) cell lines, specifically VHL(+) Caki-1 and VHL(−) 786-O cells, treatment with this compound resulted in a significant arrest of the cell cycle at the G0/G1 phase. guidetopharmacology.orgmedchemexpress.comsemanticscholar.orgnih.govguidetopharmacology.org This effect was associated with a reduction in the levels of key cell cycle regulatory proteins, including c-Myc, Cyclin D1, and CDK4. guidetopharmacology.orgmedchemexpress.comnih.govguidetopharmacology.org Similarly, in head and neck paraganglioma (HNPGL) cells (PTJ64i and PTJ86i), this compound treatment led to cell cycle arrest. In PTJ86i cells, a 24-hour treatment with 24 μM this compound significantly increased the percentage of cells in the G0/G1 phase compared to untreated cells (67.9% vs. 57.96%). This arrest was accompanied by decreased expression of CDK4, cyclin D3, and cyclin B1, alongside increased expression of p21.

Inhibition of Cellular Proliferation

Beyond cell cycle arrest, this compound actively inhibits the proliferation of various cancer cells. This has been observed in kidney cancer cells, where decreased cell viability following this compound treatment was attributed, at least in part, to reduced proliferation. guidetopharmacology.org Head and neck paraganglioma cells also showed reduced growth and impaired clonogenic activity upon exposure to this compound. In breast cancer stem cells, this compound demonstrated anti-proliferative effects and inhibited spheroid formation. Furthermore, this compound has been reported to inhibit the growth of human and murine mesothelioma cells at varying concentrations.

Reduction in Cell Viability

A consistent finding across multiple studies is the ability of this compound to reduce cell viability in a dose-dependent manner. In both Caki-1 and 786-O renal cell carcinoma cell lines, this compound significantly and dose-dependently inhibited cell viability, with up to approximately 80% reduction observed. guidetopharmacology.org Head and neck paraganglioma cells also exhibited reduced viability when treated with this compound, with reported IC50 values of 10 μM for PTJ64i cells and 16 μM for PTJ86i cells after 72 hours of incubation. Breast cancer stem cells treated with this compound also showed reduced viability. The decrease in cell viability is considered a result of both cell cycle arrest and the induction of programmed cell death. guidetopharmacology.org

Table 1: Effects of this compound on Cell Viability and Cell Cycle Arrest in Specific Cell Lines

| Cell Line Type | Specific Cell Line(s) | Effect on Viability | Effect on Cell Cycle | Key Associated Proteins | Relevant Citations |

| Renal Cell Carcinoma (RCC) | Caki-1, 786-O | Reduced (dose-dep.) | G0/G1 Arrest | c-Myc, Cyclin D1, CDK4 (attenuated) | guidetopharmacology.orgmedchemexpress.comsemanticscholar.orgnih.govguidetopharmacology.org |

| Head and Neck Paraganglioma | PTJ64i, PTJ86i | Reduced | Arrest | CDK4, Cyclin D3, Cyclin B1 (decreased), p21 (increased) | |

| Breast Cancer Stem Cells | MDA-MB-231 mammospheres | Reduced | Not specified | Associated with metabolic impairment | |

| Mesothelioma | VGE62 (human), AB1, AE17 (murine) | Reduced (higher conc.) | Not specified | Inhibits growth, migration, invasion |

Programmed Cell Death Induction

In addition to modulating cell proliferation and viability, this compound is known to induce programmed cell death, a crucial mechanism for eliminating damaged or unwanted cells.

Apoptosis Induction (e.g., Caspase-dependent apoptosis)

A primary mode of programmed cell death induced by this compound is apoptosis. Studies in kidney cancer cells have shown that this compound treatment leads to the induction of apoptosis. guidetopharmacology.orgmedchemexpress.comsemanticscholar.orgnih.gov This apoptotic effect contributes to the observed reduction in cell viability. guidetopharmacology.org Similarly, this compound has been demonstrated to induce apoptosis in head and neck paraganglioma cells. This induction of apoptosis is often described as caspase-dependent. Increased activity of caspases, such as caspase 3/7, has been reported following this compound treatment in these cell types. Breast cancer stem cells treated with this compound also undergo apoptosis.

Potential for Other Forms of Programmed Cell Death (e.g., Pyroptosis)

While apoptosis is a well-established effect, there is also research suggesting a potential link between this compound and other forms of programmed cell death, such as pyroptosis. One study utilizing this compound as a reference compound investigated novel PPARα antagonists that promoted oxidative stress-induced apoptosis/pyroptosis in MCF7 breast cancer cells. This research indicated that the induction of programmed cell death involved a caspase 3/Akt-dependent pathway triggered by increased oxidative stress, suggesting that in certain cellular contexts and with specific triggers, this compound's effects could potentially extend to pathways associated with pyroptosis. Pyroptosis is a lytic and inflammatory form of programmed cell death often mediated by gasdermin proteins, and caspase-3, a key apoptotic caspase, can cleave GSDME to induce pyroptosis, highlighting a potential interplay between apoptotic and pyroptotic pathways.

Table 2: Induction of Programmed Cell Death by this compound

| Cell Line Type | Specific Cell Line(s) | Programmed Cell Death Type | Mechanism | Relevant Citations |

| Renal Cell Carcinoma (RCC) | Caki-1, 786-O | Apoptosis | Contributes to reduced viability | guidetopharmacology.orgmedchemexpress.comsemanticscholar.orgnih.gov |

| Head and Neck Paraganglioma | PTJ64i, PTJ86i | Apoptosis | Caspase-dependent, increased Caspase 3/7 | |

| Breast Cancer Stem Cells | MDA-MB-231 mammospheres | Apoptosis | Observed effect | |

| Breast Cancer (MCF7) | MCF7 | Apoptosis/Pyroptosis (Potential) | Caspase 3/Akt-dependent (in context of oxidative stress) |

Metabolic Reprogramming Effects

This compound, as a PPARα antagonist, influences various metabolic pathways within cells, particularly those related to energy production and lipid handling. These effects contribute to metabolic reprogramming, which has been observed in different cell types, including cancer cells and adipocytes.

Alterations in Fatty Acid Oxidation

PPARα is a key regulator of genes involved in fatty acid transport and oxidation. frontiersin.orgmdpi.com Studies have shown that this compound can reduce fatty acid oxidation (FAO). For instance, in renal cell carcinoma (RCC) cells, this compound attenuates the enhanced FAO observed when glycolysis is inhibited. mdpi.comnih.govphysiology.orgnih.gov In first-trimester placental explants, this compound at a concentration of 100 µM was found to reduce fatty acid oxidation. researchgate.net Ethanol-mediated inhibition of fatty acid oxidation in human hepatoma cells was also shown to be restored by this compound treatment. researchgate.net In ovarian cancer stem cells, treatment with this compound significantly decreased the dependency on fatty acids for basal respiration. nih.govmdpi.com

Modulation of Glycolysis and Lactate (B86563) Production

This compound has been shown to impact glycolysis, the metabolic pathway that breaks down glucose for energy. In RCC cells, PPARα antagonism by this compound blocks enhanced glycolysis. nih.govphysiology.orgnih.gov This effect appears to be cell type-specific, as it was not observed in normal human kidney epithelial cells. nih.govphysiology.org The reduction in glycolysis in RCC cells treated with this compound is evidenced by decreased lactate levels. nih.govphysiology.org This inhibition of glycolysis by this compound in RCC cells may be mediated via its effect on the oncogene c-Myc. nih.govphysiology.org Furthermore, the cytotoxicity of this compound in kidney cancer cells was synergistically increased when glycolysis was blocked by other methods, suggesting a metabolic shift. plos.orgmdpi.com In human white adipocytes, while a PPARα agonist strongly reduced glycolysis and lactate production, these alterations were abolished by treatment with a PPARα antagonist like this compound. oup.com Ovarian cancer stem cells treated with this compound also showed reduced dependency on glucose for basal respiration. nih.govmdpi.com

Impact on Cholesterol and Lipid Droplet Content

This compound has been observed to affect cellular cholesterol and lipid droplet content. In glioblastoma stem cells (GSCs), this compound treatment led to a strong reduction in lipid droplets in both normoxic and hypoxic conditions. researchgate.net This reduction was accompanied by a significant decrease in cholesterol content. researchgate.net The inhibition of PPARα transcriptional activity by this compound in hypoxic GSCs adversely affected fatty acid and cholesterol amounts. mdpi.com this compound treatment also decreased the transcriptional activity of genes encoding for enzymes in the mevalonate (B85504) pathway, which is involved in cholesterol synthesis. researchgate.netmdpi.com

Effects on Energy Imbalance and Metabolic Stress

As a consequence of its effects on fatty acid oxidation, glycolysis, and lipid metabolism, this compound can induce energy imbalance and metabolic stress in cells. frontiersin.orgresearchgate.net This has been reported in breast cancer stem cells, where this compound reduced cell viability, proliferation, and spheroid formation by inducing energy imbalance and metabolic impairment. nih.govmdpi.comresearchgate.netresearchgate.net In ovarian cancer stem cells, this compound treatment impaired mitochondrial metabolism, leading to metabolic disturbances that can disrupt energy production and induce metabolic stress, potentially triggering apoptosis. nih.govmdpi.com

Cellular Differentiation Processes

This compound has been shown to influence cellular differentiation, particularly in the context of embryonic stem cells.

Inhibition of Cardiomyocyte Differentiation in Embryonic Stem Cells

Studies using murine embryonic stem (ES) cells have demonstrated that this compound inhibits cardiomyocyte differentiation. abcam.comnih.govnih.govcapes.gov.brabiomed.kz The expression of PPARα is low in undifferentiated ES cells and increases significantly during cardiomyocyte differentiation, correlating with the appearance of beating clusters. nih.gov Inhibition of PPARα by this compound significantly prevented this differentiation process. abcam.comnih.govnih.govcapes.gov.brabiomed.kz This inhibition resulted in the reduced expression of cardiac-specific genes, such as alpha-MHC and MLC2v, and cardiac sarcomeric proteins, including alpha-Actinin and Troponin-T, in a time-dependent manner. abcam.comnih.govnih.govcapes.gov.br Conversely, treatment with a specific agonist of PPARα could stimulate cardiomyocyte differentiation of embryoid bodies. nih.gov The p38 MAPK pathway has been implicated in the regulation of PPARα during differentiation, and its inhibition also prevented cardiomyocyte differentiation and the upregulation of PPARα. nih.gov

Impact on Cardiac Sarcomeric Protein Expression

Studies utilizing murine embryonic stem (ES) cells have investigated the role of PPARα in cardiomyocyte differentiation. PPARα expression is low in undifferentiated ES cells but significantly increases with the appearance of beating clusters, indicative of cardiomyocyte development. nih.gov Inhibition of PPARα using this compound has been shown to significantly impede cardiomyocyte differentiation. nih.govnih.gov This inhibition leads to a reduced expression of key cardiac sarcomeric proteins. nih.govnih.govselleckchem.comabcam.comabcam.co.jp

Specifically, treatment with 10 μM this compound has been observed to decrease the expression of α-actinin and troponin-T in a time-dependent manner in murine ES cells undergoing differentiation. nih.govselleckchem.comabcam.comabcam.co.jpabmole.com These proteins are crucial components of the sarcomere, the basic contractile unit of cardiac muscle cells. Furthermore, the expression of cardiac-specific genes such as alpha-MHC and MLC2v is also reduced upon this compound treatment. nih.govnih.govselleckchem.comabcam.comabcam.co.jpabmole.com This suggests a facilitating role for PPARα in the in vitro differentiation of murine ES cells into cardiomyocytes. nih.govcapes.gov.br While this compound treatment reduced the expression of these sarcomeric proteins and cardiac-specific genes, the gene expression of cardiac-specific transcription factors like GATA4, Nkx2.5, and MEF2C remained unchanged. nih.govcapes.gov.br

The effect of this compound on cardiac sarcomeric protein expression appears to be mediated through its action on PPARα. nih.govselleckchem.comabcam.comabcam.co.jpabmole.com One study indicated a close association between PPARα and cardiomyocyte differentiation in vitro, with p38 MAPK potentially playing a role in regulating PPARα expression during this process. nih.gov

The following table summarizes the observed effects of this compound on cardiac sarcomeric protein and gene expression in murine embryonic stem cells:

| Treatment | Concentration | Effect on Cardiomyocyte Differentiation | Effect on α-actinin Expression | Effect on Troponin-T Expression | Effect on alpha-MHC Expression | Effect on MLC2v Expression |

| This compound | 10 μM | Significantly prevented nih.govselleckchem.comabcam.comabcam.co.jpabmole.com | Reduced nih.govselleckchem.comabcam.comabcam.co.jpabmole.com | Reduced nih.govselleckchem.comabcam.comabcam.co.jpabmole.com | Reduced nih.govnih.govselleckchem.comabcam.comabcam.co.jpabmole.com | Reduced nih.govnih.govselleckchem.comabcam.comabcam.co.jpabmole.com |

Cell Migration and Invasion

This compound has been investigated for its effects on cell migration and invasion in various cell types, particularly in the context of cancer research. As a PPARα antagonist, its influence on these processes can vary depending on the specific cellular context and the role of PPARα in that context.

In human mesothelioma cell lines, this compound has been shown to inhibit both migration and invasion in vitro in a concentration-dependent manner. researchgate.netglpbio.com For instance, this compound inhibited invasion at concentrations that did not significantly affect cell proliferation, suggesting that the anti-invasive effect was not solely due to cytotoxicity. researchgate.net Concentrations ranging from 0.5 μM to 10 μM have been reported to inhibit the migration and invasion of human mesothelioma cells. glpbio.com

Studies on head and neck paraganglioma (HNPGL) cells also indicate that this compound can impair cell migration, although this effect was described as less marked compared to its impact on cell viability and growth. nih.govfrontiersin.org The effects of this compound in HNPGL cells were associated with the inhibition of the PI3K/GSK3β/β-catenin signaling pathway. nih.govfrontiersin.org

Research involving human breast epithelial cells (MCF-10A) exposed to perfluorooctanoic acid (PFOA) utilized this compound to investigate the underlying mechanisms. nih.gov In this study, PFOA was shown to stimulate cell migration and invasion, and the PPARα antagonist this compound was able to prevent PFOA-induced cell proliferation, indicating involvement of PPARα-dependent pathways. nih.gov

Conversely, some studies suggest that PPARα activation, rather than inhibition, can lead to a reduction in cell migration and invasion in certain cell types. researchgate.net For example, activation of PPARα by its agonist fenofibrate (B1672516) led to reduced migration and invasion of extravillous trophoblast-derived HTR8/SVneo cell lines in a matrigel (B1166635) invasion assay. researchgate.net This effect was associated with reduced expression of MMP-2/9. researchgate.net Similar findings regarding PPARα activation inhibiting cell migration have been reported in endothelial cells, ovarian cancer cells, lung cancer cells, and endometrial cells. researchgate.net

The impact of this compound on cell migration and invasion is thus context-dependent, often linked to its role as a PPARα antagonist and the specific function of PPARα in the migratory and invasive processes of different cell types.

| Cell Type | This compound Effect on Migration | This compound Effect on Invasion | Relevant Findings |

| Human Mesothelioma Cells | Inhibited researchgate.netglpbio.com | Inhibited researchgate.netglpbio.com | Concentration-dependent inhibition; effect on invasion not solely due to cytotoxicity. researchgate.net |

| HNPGL Cells | Impaired (less marked) nih.govfrontiersin.org | Not explicitly detailed but linked to impaired migration nih.govfrontiersin.org | Associated with inhibition of PI3K/GSK3β/β-catenin pathway. nih.govfrontiersin.org |

| Human Breast Epithelial Cells (PFOA-induced) | Prevented PFOA-induced stimulation nih.gov | Prevented PFOA-induced stimulation nih.gov | Indicates involvement of PPARα-dependent pathways in PFOA-induced effects. nih.gov |

Preclinical Investigations of Gw6471 in Disease Models

Cancer Research Models (In Vitro and In Vivo)

Research into novel therapeutic targets for renal cell carcinoma (RCC) is critical, given the limited efficacy and eventual resistance to existing targeted therapies. nih.govnih.gov Studies have investigated the antagonism of PPARα as a new strategy, focusing on the compound GW6471.

In vitro studies have demonstrated that this compound has a significant impact on the viability and proliferation of human RCC cell lines, including Caki-1 (VHL wild type) and 786-O (VHL mutated). Treatment with this compound leads to a dose-dependent inhibition of cell viability in both cell lines. nih.gov This reduction in viability is attributed to two primary mechanisms: the induction of apoptosis and cell cycle arrest. plos.orgnih.govresearchgate.net

Flow cytometry analysis revealed that this compound treatment causes cell cycle arrest at the G0/G1 phase in both Caki-1 and 786-O cells. plos.orgnih.gov This is accompanied by a marked decrease in the levels of key cell cycle regulatory proteins, including c-Myc, Cyclin D1, and Cyclin-Dependent Kinase 4 (CDK4). plos.orgescholarship.orgnih.govnih.gov Furthermore, this compound treatment was shown to increase the number of apoptotic cells, as confirmed by annexin (B1180172) V staining and evidence of PARP cleavage. plos.orgnih.gov These findings indicate that this compound's anti-proliferative effects in RCC cell lines are a result of both stopping cell division and promoting programmed cell death. nih.gov

Table 1: Effects of this compound on RCC Cell Lines

| Cell Line | Key Findings | References |

|---|---|---|

| Caki-1 | Induces G0/G1 cell cycle arrest. Induces apoptosis. Decreases levels of c-Myc, Cyclin D1, and CDK4. Synergizes with glycolysis inhibition. | plos.org, escholarship.org, nih.gov, nih.gov |

| 786-O | Induces G0/G1 cell cycle arrest. Induces apoptosis. Decreases levels of c-Myc, Cyclin D1, and CDK4. Synergizes with glycolysis inhibition. | plos.org, escholarship.org, nih.gov, nih.gov |

The anti-tumor activity of PPARα antagonism has been evaluated in vivo using subcutaneous xenograft mouse models. nih.gov In these models, Caki-1 RCC cells were implanted into nude mice, and treatment with this compound was initiated after tumors reached a specific size. nih.gov

The results demonstrated a significant attenuation of tumor growth in mice treated with this compound compared to vehicle-treated controls. nih.govnih.gov The efficacy of this compound in slowing tumor progression was found to be comparable to that of sunitinib, a standard-of-care targeted therapy for metastatic RCC. nih.gov Analysis of the tumors from this compound-treated animals confirmed on-target effects, showing significant decreases in the levels of c-Myc. nih.govnih.govphysiology.org These preclinical in vivo findings support the potential of PPARα antagonism as a therapeutic strategy for RCC. nih.gov

A key finding in the investigation of this compound is its synergistic cytotoxicity when combined with the inhibition of glycolysis. plos.orgescholarship.orgresearchgate.netnih.gov Researchers hypothesized that since PPARα antagonism might reduce a cell's reliance on fatty acid oxidation (FAO), the cancer cells could become more dependent on glycolysis for energy. plos.org

To test this, RCC cells were treated with this compound in combination with glycolysis inhibitors like 2-deoxy-D-glucose (2-DG) or in glucose-depleted media. plos.orgnih.gov These experiments showed a synergistic attenuation of cell viability, indicating that the simultaneous blocking of PPARα and glycolysis is more effective at killing cancer cells than either treatment alone. plos.orgnih.gov This suggests that PPARα inhibition forces a metabolic switch, making RCC cells vulnerable to glycolysis blockade. plos.orgescholarship.orgnih.gov This dual-target approach, attacking the energy metabolism of RCC, presents a novel therapeutic concept. plos.orgnih.govnih.govphysiology.org

The role of PPARα and the effect of its antagonist this compound have also been explored in the context of breast cancer, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).

Studies on breast cancer cell lines have shown that this compound can effectively inhibit cancer cell growth. In models using cancer stem cells (CSCs) isolated from the triple-negative breast cancer cell line MDA-MB-231, this compound reduced cell viability, proliferation, and the formation of mammospheres (3D spheroids). nih.govnih.govmdpi.com This was associated with the induction of apoptosis and significant metabolic impairment. nih.govnih.govresearchgate.net

Further research has demonstrated the cytotoxic effects of this compound across a panel of breast cancer cell lines with different characteristics. This compound was shown to effectively kill not only the triple-negative MDA-MB-231 cells but also the estrogen receptor-positive MCF7 cell line and the newly established KAIMRC1 cell line. nih.gov The potency of this compound varied between the cell lines, with reported IC50 values (the concentration required to inhibit 50% of cell growth) of 0.8 µM in KAIMRC1 and 1.9 µM in MDA-MB-231. nih.gov These findings suggest that inhibiting PPARα with this compound could be a promising strategy for targeting different subtypes of breast cancer. mdpi.com

Table 2: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Key Findings | References |

|---|---|---|

| MCF7 | Susceptible to cell killing by this compound. | nih.gov |

| MDA-MB-231 | Reduces cancer stem cell viability, proliferation, and spheroid formation. Induces apoptosis and metabolic impairment. Reported IC50 of 1.9 µM. | nih.gov, nih.gov, nih.gov, mdpi.com |

| KAIMRC1 | Susceptible to cell killing by this compound. Reported IC50 of 0.8 µM. | nih.gov |

Glioblastoma Models

In the context of glioblastoma (GB), the most aggressive type of brain tumor, this compound has been investigated for its impact on glioblastoma stem cells (GSCs). Studies on patient-derived GB neurospheres showed that this compound negatively affects cell proliferation and induces apoptosis. This anti-proliferative effect leads to a reduction in both the number and size of the neurospheres.

Interestingly, the efficacy of this compound was influenced by the cellular microenvironment. GSCs cultured under hypoxic (low oxygen) conditions, which mimic the core of a solid tumor, demonstrated greater resistance to the compound compared to those grown in normoxic (normal oxygen) conditions, requiring higher concentrations of the antagonist to achieve a similar reduction in proliferation. For instance, in normoxic cells, proliferation was significantly affected at concentrations of 4–16 µM, whereas hypoxic cells showed significant decreases only in the 8–16 µM range. Even in low glucose conditions, this compound was effective, causing an approximate 50% arrest of cell proliferation.

The Hypoxia-Inducible Factor-1 (HIF-1) pathway is a critical cellular signaling pathway activated in response to low oxygen levels and is crucial for tumor survival and angiogenesis. In glioblastoma stem cells, key glycolytic enzymes that are target genes of HIF-1α, such as Hexokinase II and Pyruvate Kinase M2 (PKM2), were found to be significantly upregulated under hypoxic conditions compared to normoxia. Despite the role of this compound in inhibiting proliferation in hypoxic environments, research indicates that the treatment did not affect the protein levels of these specific HIF-1α target enzymes in either normoxic or hypoxic conditions. This suggests that while this compound has a cytostatic and cytotoxic effect on GSCs, its mechanism of action in hypoxic cells may not directly involve the downregulation of these particular components of the HIF-1-mediated glycolytic pathway.

| Condition | Effective Concentration Range for Proliferation Inhibition |

|---|---|

| Normoxia | 4-16 µM |

| Hypoxia | 8-16 µM |

Mesothelioma Cell Research

In preclinical studies on mesothelioma, a cancer affecting the lining of the lungs, this compound was identified as a potent dual antagonist of PPARα and PPARγ. In vitro experiments demonstrated that the compound possesses both anti-proliferative and anti-invasive activity against mesothelioma cells. However, these promising in vitro results did not translate into significant anti-mesothelioma activity in subsequent mouse models. Further investigation revealed that the observed in vitro anti-tumor effects of this compound might be attributable to off-target mechanisms rather than its direct antagonism of PPARα/γ. Consequently, the research concluded that dual antagonism of PPARα/γ alone is not likely a viable therapeutic strategy for mesothelioma.

Head and Neck Paraganglioma (HNPGL) Cells

Investigations into head and neck paragangliomas (HNPGLs), which are rare and difficult-to-treat tumors, have shown that PPARα is highly expressed in HNPGL cells. The use of this compound in a unique HNPGL cell model demonstrated a significant reduction in cell viability and growth.

The mechanism behind this effect involves the induction of cell cycle arrest and caspase-dependent apoptosis. Treatment with this compound was associated with a notable decrease in the expression of key cell cycle proteins, including CDK4, cyclin D3, and cyclin B1, while increasing the expression of the cell cycle inhibitor p21. Furthermore, this compound was found to impair the clonogenic activity of HNPGL cells. The anti-tumor effects in these cells were linked to the inhibition of the PI3K/GSK3β/β-catenin signaling pathway.

| Cell Line | IC50 Value |

|---|---|

| PTJ64i | 10 µM |

| PTJ86i | 16 µM |

Osteosarcoma Cell Proliferation

In a study investigating the effects of various nuclear receptor modulators on osteosarcoma, this compound was included as a PPARα antagonist. nih.gov The research screened a panel of modulators and identified four compounds—an RARβ antagonist, a PPARγ antagonist (T0070907), an LXR agonist, and a Rev-Erbα agonist—that effectively inhibited the growth of osteosarcoma in vitro and in vivo. nih.gov These effects were primarily achieved by repressing the PI3K/AKT/mTOR and ERK/mTOR pathways. nih.gov While this compound was used in the study as a tool compound, the primary focus of the reported anti-proliferative effects was on the other four modulators, which were selected for more in-depth analysis. nih.gov

Ocular Disease Models

Editor's Note: Following a comprehensive search of available scientific literature, no studies were identified that investigated the role of this compound in myopia development in guinea pigs or its specific impact on scleral extracellular matrix components like collagen type I. Therefore, sections 4.2.1 and 4.2.2 could not be addressed.

Myopia Development in Guinea Pigs

Information not available in search results.

Impact on Scleral Extracellular Matrix Components (e.g., Collagen type I)

Information not available in search results.

Neurobiological and Neurological Models

Nociceptive Behavior in Rats

This compound has been examined for its role in modulating pain perception, specifically in models of nociceptive behavior. In a study utilizing the formalin test in rats, the administration of this compound into the medial prefrontal cortex (mPFC) was investigated to understand the role of PPARα in pain processing. The formalin test induces a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.

Research indicated that while this compound did not alter the initial pain response, it significantly delayed the onset of the second, tonic phase of formalin-induced nociceptive behaviors. nih.gov This suggests that endogenous activation of PPARα in the mPFC may play a facilitatory role in the development of the inflammatory stage of nociceptive pain. nih.gov The study observed that rats treated with this compound exhibited a delayed start to the sustained pain behaviors characteristic of the second phase, which typically begins around 15-20 minutes post-formalin injection. nih.gov

Table 1: Effect of Intra-mPFC this compound Administration on Formalin-Evoked Nociceptive Behavior in Rats

| Treatment Group | Observation Period | Key Finding | Reference |

|---|---|---|---|

| Vehicle Control | 0-90 min post-formalin | Standard biphasic nociceptive response observed. | nih.gov |

| This compound | 15-25 min post-formalin | Significant delay in the onset of the second phase of nociceptive behavior compared to vehicle. | nih.gov |

Regulation of Synaptic Activity in Cortical Cultures

The role of PPARα, the target of this compound, has been implicated in the regulation of synaptic activity, particularly in relation to the amyloid precursor protein (APP). nih.gov Studies in primary cortical cultures from mice have shown that the expression level of APP influences synaptic activity. Overexpression of human APP (hAPP) leads to a decrease in synaptic activity, while silencing the endogenous APP gene results in an increase. nih.gov

The introduction of a PPARα-specific antagonist, such as this compound, was shown to correct the increase in synaptic activity observed in APP-silenced cortical networks. nih.gov This finding demonstrates that the regulatory effect of APP on synaptic function is dependent on the PPARα signaling pathway. When PPARα is blocked by an antagonist, the synaptic hyperactivity resulting from low APP levels is normalized. nih.gov

Potential Role in Alzheimer's Disease Models (APP-related)

Building on the findings related to synaptic activity, this compound's mechanism is relevant to Alzheimer's disease (AD) models, where APP processing is a central pathological feature. nih.gov Research has established an inverse relationship between the expression of APP and PPARα in both late-onset AD brains and in transgenic mouse models. nih.gov High levels of APP are associated with reduced expression of PPARα and its target genes. nih.gov

In cellular models, the APP-mediated control of synaptic activity was found to be entirely dependent on PPARα. nih.govresearchgate.net When experiments were conducted in cortical cultures derived from mice lacking the PPARα gene (Ppara -/-), the ability of APP to modulate synaptic activity was completely lost. researchgate.net This indicates that PPARα is a crucial intermediary in the pathway through which APP exerts its effects on synaptic function. Therefore, a PPARα antagonist like this compound could potentially counteract synaptic alterations driven by changes in APP expression, highlighting a therapeutic angle for conditions involving APP dysregulation. nih.gov

Table 2: Role of PPARα Antagonism in APP-Mediated Synaptic Activity

| Experimental Condition | Effect on Synaptic Activity | Effect of PPARα Antagonist (e.g., this compound) | Reference |

|---|---|---|---|

| Human APP Overexpression | Decrease | Not specified; agonist tested. | nih.gov |

| Endogenous APP Silencing | Increase | Corrected (normalized) the increase. | nih.gov |

| APP Modulation in PPARα-deficient cells | No change | N/A (Pathway is absent). | researchgate.net |

Modulation of Anxiety-related Behaviors in Rats

Investigations into the role of the peroxisome proliferator-activated receptor alpha (PPARα), using its antagonist this compound, have explored its influence on anxiety-related behaviors in rat models. In studies examining the interplay between chronic inflammatory pain and cognitive and anxiety-related functions, this compound was administered to rats to block PPARα signaling. The animals' behaviors were assessed using a battery of standardized tests, including the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) tests.

In rats experiencing chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), the pharmacological blockade of PPARα with this compound did not produce a statistically significant effect on innate anxiety-related responses. However, a notable trend was observed in the LDB test. CFA-injected rats treated with this compound showed a tendency toward spending less time in the light side of the box compared to their vehicle-treated counterparts, which can be indicative of an anxiogenic-like effect. This suggests that endogenous PPARα signaling might play a role in mitigating anxiety-like behaviors, particularly under conditions of chronic pain. The study's primary finding was that this compound significantly impaired spatial memory in these rats, suggesting that increased signaling through PPARα may act as a compensatory mechanism to preserve cognitive function during chronic inflammation.

| Behavioral Test | Parameter Measured | Observation in this compound-Treated Group (vs. Vehicle) | Statistical Significance |

|---|---|---|---|

| Light-Dark Box (LDB) | Time Spent in Light Side | Trend for a decrease | Not statistically significant (p=0.075) |

| Elevated Plus Maze (EPM) | Anxiety-Related Responses | No significant effect | Not reported as significant |

| Open Field (OF) | Anxiety-Related Responses | No significant effect | Not reported as significant |

Viral Infection Models

The potential of this compound as an antiviral agent has been investigated using advanced in vitro models. In a high-content screen utilizing human pluripotent stem cell-derived airway organoids (hPSC-AOs), this compound was identified as a compound capable of blocking infection by SARS-CoV-2. nih.gov These organoids, which mimic the structure and cellular composition of the human airway, provide a physiologically relevant platform for studying viral pathogenesis.

Subsequent experiments confirmed that treatment with this compound significantly reduced the susceptibility of these airway organoids to SARS-CoV-2 infection. researchgate.net The inhibitory effect was demonstrated by a marked decrease in both viral RNA replication and the number of cells positive for the SARS-CoV-2 nucleocapsid (N) protein within the organoids. This blockade was not limited to the original viral strain; this compound was also shown to be effective against the B.1.351 (Beta) variant, indicating a potentially broader antiviral activity. nih.gov

| Parameter | Effect of this compound Treatment | SARS-CoV-2 Strains Tested |

|---|---|---|

| Viral RNA Replication | Significantly decreased | Original Strain, B.1.351 Variant |

| Number of SARS-N Positive Cells | Significantly decreased | Original Strain |

The mechanism by which this compound blocks SARS-CoV-2 infection appears to be linked to the modulation of the host cell's metabolic pathways, specifically the Hypoxia-Inducible Factor 1 (HIF1) signaling pathway. nih.govresearchgate.net SARS-CoV-2 infection has been shown to trigger the stabilization of the alpha subunit of HIF1 (HIF1α), which in turn regulates cellular processes like glycolysis that the virus can exploit for replication.

RNA sequencing analysis of this compound-treated airway and colonic organoids revealed a significant downregulation of the HIF1α signaling pathway. researchgate.net This finding suggests that the antiviral activity of this compound is mediated, at least in part, by inhibiting this pathway. The functional relevance of HIF1α in facilitating SARS-CoV-2 infection was further validated through complementary experiments. The use of a specific HIF1α inhibitor, chetomin, as well as genetic knockdown of HIF1α, both resulted in a significant blockage of SARS-CoV-2 infection in the organoid models. researchgate.net These results collectively indicate that the HIF1α-glycolysis axis is a key host mechanism hijacked by SARS-CoV-2 and that this compound effectively counteracts the infection by suppressing this pathway. researchgate.net

Cardiovascular Models

The role of PPARα signaling in cardiac pathology has been explored using the antagonist this compound in mouse models exhibiting cardiac hypertrophy. In a study involving fatty acid amide hydrolase-deficient (FAAH−/−) mice, which display an enhanced endocannabinoid tone, significant detrimental cardiac effects were observed following ischemia/reperfusion. researchgate.net These effects included cardiomyocyte hypertrophy, increased fibrosis, left ventricle wall thickening, and a decrease in fractional shortening.

The administration of this compound to these FAAH−/− mice reversed these pathological changes. researchgate.net The reversal of cardiomyocyte hypertrophy and other adverse cardiac manifestations by the PPARα antagonist strongly implicates the PPARα receptor and its signaling pathways in the development of these conditions. researchgate.net While this study was conducted in FAAH-deficient mice rather than PPARα knockout mice, the results demonstrate that blocking PPARα activity with this compound can ameliorate cardiac hypertrophy, suggesting that overactivation of this pathway contributes to the pathology. researchgate.net Other research has noted that while overexpression of PPARα can induce cardiac hypertrophy, studies on whole-body PPARα knockout mice have yielded inconsistent results regarding cardiac hypertrophy, highlighting the complexity of this signaling pathway in the heart. plos.org

| Pathological Feature | Observation in FAAH−/− Mice (vs. Wild Type) | Effect of this compound Treatment in FAAH−/− Mice |

|---|---|---|

| Cardiomyocyte Hypertrophy | Increased | Reversed |

| Fibrosis | Increased | Reversed |

| Left Ventricle Wall Thickening | Increased | Reversed |

| Fractional Shortening | Decreased | Reversed |

Research Methodologies and Techniques Utilizing Gw6471

In Vitro Experimental Models

GW6471 is employed across a spectrum of in vitro cell culture systems, enabling investigation into its effects on various cell types and their specific characteristics.

This compound has been tested in numerous cell lines and culture formats. Adherent cell cultures are a common model, used with cell lines such as kidney cancer cells (Caki-1 and 786-O), head and neck paraganglioma cells (PTJ64i and PTJ86i), and various breast cancer cell lines (MCF7, KAIMRC1, MDA-MB-231) mdpi.comwikipedia.orgwikipedia.orgfishersci.belipidmaps.orguni.luguidetopharmacology.org. These models allow for standard assessments of cell behavior and responses to this compound treatment.

To investigate cancer stem cell properties, this compound has also been applied to cells cultured as spheroids or mammospheres, notably with breast cancer stem cells and ovarian cancer stem cells (A2780-SP) citeab.comguidetomalariapharmacology.orgmims.comresearchgate.net. These three-dimensional culture systems better mimic the in vivo tumor microenvironment and the behavior of cancer stem cell populations. Other cell types studied with this compound in vitro include murine embryonic stem cells, human periosteal-derived cells, glioblastoma stem cells (GSCs), Jurkat cells and murine CD4+ T cells, and human white adipocytes harvard.edufishersci.caflybase.orgnih.govnih.gov.

Assessing cell viability and proliferation is a fundamental application of this compound in vitro. The MTT and MTS assays are frequently used colorimetric methods to measure metabolic activity as an indicator of viable cells fishersci.bemdpi.comwikipedia.orgwikipedia.orgfishersci.beguidetopharmacology.orgciteab.comguidetomalariapharmacology.orgmims.comnewdrugapprovals.orguni.lu. Studies consistently show that this compound treatment leads to a significant reduction in cell viability and proliferation in various cancer cell lines and cancer stem cells, often in a dose-dependent manner wikipedia.orgwikipedia.orgguidetopharmacology.orgciteab.comguidetomalariapharmacology.orgmims.comuni.lu. For instance, this compound demonstrated IC50 values of 10 µM in PTJ64i cells and 16 µM in PTJ86i cells, indicating its effectiveness in inhibiting the viability of head and neck paraganglioma cells guidetopharmacology.org. In kidney cancer cell lines Caki-1 and 786-O, this compound dose-dependently inhibited cell viability by up to approximately 80% wikipedia.org. Live-cell imaging systems, such as the IncuCyte, have also been used to perform cytotoxicity assays and monitor real-time changes in cell behavior upon this compound exposure citeab.com.

Table 1: Representative IC50 Values of this compound in Cell Viability Assays

| Cell Line | Assay Type | IC50 (µM) | Reference |

| PTJ64i | Viability | 10 | guidetopharmacology.org |

| PTJ86i | Viability | 16 | guidetopharmacology.org |

| Caki-1 | MTT | 12.5-100 Range (Dose-dependent inhibition up to ~80%) | wikipedia.org |

| 786-O | MTT | 12.5-100 Range (Dose-dependent inhibition up to ~80%) | wikipedia.org |

| VGE62 | MTT | Higher micromolar concentrations | uni.lu |

| AB1 | MTT | Higher micromolar concentrations | uni.lu |

| AE17 | MTT | Higher micromolar concentrations | uni.lu |

Flow cytometry is a critical technique used to dissect the mechanisms behind the reduced cell viability observed with this compound treatment, specifically by analyzing cell cycle progression and the induction of apoptosis wikidata.orgmdpi.comwikipedia.orgresearchgate.netnewdrugapprovals.org. Studies have shown that this compound induces cell cycle arrest, frequently at the G0/G1 phase, in various cancer cell types, including kidney cancer cells (Caki-1 and 786-O) and head and neck paraganglioma cells (PTJ64i and PTJ86i) mdpi.comwikipedia.orgguidetopharmacology.orgnewdrugapprovals.org. In addition to cell cycle effects, this compound has been demonstrated to induce apoptosis, a form of programmed cell death, as detected by techniques like Annexin (B1180172) V staining followed by flow cytometry in kidney cancer cells and head and neck paraganglioma cells mdpi.comwikipedia.orgnewdrugapprovals.org. These findings indicate that the anti-proliferative effects of this compound are, at least in part, mediated through cell cycle dysregulation and the activation of apoptotic pathways mdpi.comnewdrugapprovals.org.

Table 2: Effect of this compound on Cell Cycle Distribution in Head and Neck Paraganglioma Cells

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| PTJ64i | Control | ~55 | ~35 | ~10 | guidetopharmacology.org |

| PTJ64i | 24 µM this compound | Significantly Increased | Significantly Decreased | Slightly Decreased | guidetopharmacology.org |

| PTJ86i | Control | ~60 | ~30 | ~10 | guidetopharmacology.org |

| PTJ86i | 24 µM this compound | Significantly Increased | Significantly Decreased | Slightly Decreased | guidetopharmacology.org |

Note: Values are approximate percentages derived from graphical data.

Real-time quantitative polymerase chain reaction (RT-qPCR) and other gene expression analysis techniques are used to investigate the impact of this compound on the transcriptional activity of specific genes regulated by PPARα or involved in downstream pathways guidetomalariapharmacology.orgharvard.edufishersci.caflybase.orgnih.govnih.govmims.com. Studies have shown that this compound can influence the expression of a variety of genes depending on the cell type and experimental context. For example, in murine embryonic stem cells, this compound significantly prevented cardiomyocyte differentiation and resulted in reduced expression of cardiac-specific genes like alpha-MHC and MLC2v harvard.edu. In human periosteal-derived cells, this compound caused a concentration- and time-dependent inhibition of ALP and OC mRNA expression fishersci.ca. Furthermore, in breast cancer stem cells, this compound was found to downregulate genes involved in glucose metabolism, including GLUT-1, HKII, and PMK, and significantly reduce the mRNA levels of enzymes in the mevalonate (B85504) pathway guidetomalariapharmacology.orgflybase.org. This compound has also been shown to block the induction of CPT genes caused by linoleic acid in Jurkat cells and murine CD4+ T cells, indicating PPARα's role in mediating fatty acid-induced gene expression nih.gov.

Western blotting and immunofluorescence are techniques employed to analyze the levels and localization of specific proteins following treatment with this compound wikidata.orgwikipedia.orglipidmaps.orgguidetopharmacology.orgharvard.eduflybase.orgtocris.comciteab.comfishersci.at. These methods help to confirm findings from gene expression studies and provide insights into the functional consequences of PPARα inhibition. Research has demonstrated that this compound treatment alters the protein expression of key cell cycle regulators such as c-Myc, Cyclin D1, and CDK4, which aligns with the observed cell cycle arrest mdpi.comwikipedia.orglipidmaps.orgnewdrugapprovals.org. Changes in apoptosis-related proteins, such as cleaved PARP, have also been detected by Western blot, supporting the induction of apoptosis by this compound mdpi.com. Immunofluorescence microscopy has been used to visualize the localization of PPARα and PPARγ, as well as to assess changes in cellular components like lipid droplets after this compound exposure flybase.orgfishersci.at. Western blotting is also used to confirm the efficacy of techniques like siRNA-mediated knockdown of PPARs, often performed in parallel with this compound treatment to validate the specificity of its effects tocris.com. Other proteins whose expression is affected by this compound include cardiac sarcomeric proteins (alpha-actinin, troponin-T) in murine embryonic stem cells and collagen type I in guinea pig sclera harvard.educiteab.com. Proteins involved in lipid and glucose metabolism, such as FABP7 and enzymes of cholesterol synthesis, have also been analyzed using these techniques flybase.org.

Reporter gene assays, particularly those utilizing a PPARE-Luciferase construct, are a direct and common method to measure the transcriptional activity of PPARα wikipedia.orguni.lunewdrugapprovals.orgfishersci.atsenescence.infoguidetopharmacology.orgnih.gov. These assays involve transfecting cells with a plasmid containing the luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARα leads to increased transcription from the PPRE and thus increased luciferase activity, which can be easily measured. As a PPARα antagonist, this compound is consistently shown to inhibit the activation of PPARE-Luciferase reporters, whether the basal activity is high or induced by a PPARα agonist uni.lufishersci.atsenescence.infoguidetopharmacology.org. This type of assay is crucial for confirming the antagonistic activity of this compound and is often used in screening processes to identify other compounds that modulate PPARα signaling fishersci.atsenescence.infoguidetopharmacology.org. The decrease in luciferase activity in the presence of this compound provides a quantitative measure of its effectiveness in blocking PPARα-mediated gene transcription.

In Vivo Preclinical Models

This compound has been tested in various animal models to evaluate its effects in a physiological setting and to explore its potential therapeutic applications.

Subcutaneous xenograft mouse models, often using nude (Nu/Nu) mice, are commonly employed to assess the antitumor activity of compounds like this compound. medchemexpress.comnih.govglpbio.commedchemexpress.comarctomsci.comresearchgate.net In studies involving renal cell carcinoma (RCC), Caki-1 cells were implanted subcutaneously in nude mice. nih.govmedchemexpress.comarctomsci.comresearchgate.net Treatment with this compound in these models led to significant differences in tumor growth compared to vehicle-treated animals, demonstrating attenuation of tumor growth. nih.govglpbio.commedchemexpress.comarctomsci.comresearchgate.net This effect was associated with decreased levels of c-Myc in the tumors of this compound-treated animals, indicating an on-target effect. medchemexpress.comarctomsci.com

| Model Type | Cell Line Implanted | Mouse Strain | Key Finding | Citation |

| Subcutaneous Xenograft Mouse | Caki-1 (RCC) | Nude (Nu/Nu) | Attenuation of tumor growth | nih.govmedchemexpress.comarctomsci.comresearchgate.net |

| Xenograft Mouse | Caki-1 | Nude | Inhibited tumor growth and c-Myc expression | glpbio.com |

This compound has been used in animal models, specifically guinea pigs, to investigate its role in refractive development and myopia. Studies in pigmented guinea pigs involved peribulbar injections of this compound. arvojournals.orgnih.govresearchgate.net In unoccluded eyes exposed to a normal visual environment, this compound injections induced a myopic shift and increased vitreous chamber depth (VCD) and axial length (AL) in a time-dependent manner. arvojournals.orgarvojournals.org For instance, after 2 weeks of injections, a myopic shift of -1.45 ± 0.52 D was observed, increasing to -1.77 ± 1.02 D after 4 weeks, relative to DMSO-treated animals. arvojournals.orgarvojournals.org this compound also downregulated collagen type I expression in unoccluded eyes. arvojournals.orgnih.govresearchgate.net However, in form-deprived eyes, this compound injections did not significantly affect refractive error, VCD, or AL. arvojournals.orgarvojournals.org These findings suggest that PPARα signaling modulation, potentially targeted by this compound, may be involved in myopia development in guinea pigs. arvojournals.orgnih.govresearchgate.net

This compound has also been employed in rat models to study nociception (the processing of painful stimuli). In a formalin-induced pain model in rats, intra-medial prefrontal cortex (mPFC) administration of this compound, a selective PPARα antagonist, was investigated for its effects on nociceptive behavior. nih.govrndsystems.comtocris.com Intraplantar injection of formalin typically results in biphasic nociceptive behavior. nih.gov Intra-mPFC administration of this compound was associated with a significant delay in the onset of the second phase of formalin-evoked nociceptive behavior compared to vehicle-treated controls. nih.gov This suggests a role for PPARα in the mPFC in modulating nociceptive responses in rats. nih.govrndsystems.comtocris.com this compound was also used as a PPARα antagonist in a rat model of osteoarthritis to assess the role of PPARα in mediating the anti-nociceptive effects of certain compounds. ju.edu.jo

Animal Models for Anxiety-related Behaviors (e.g., Rats)

Animal models, particularly using rats, have been employed to investigate the role of PPARα signaling in anxiety-related behaviors and the effects of pharmacological agents like this compound. Studies have explored the impact of administering PPAR antagonists, including this compound, on behaviors in tests such as the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) in rats, sometimes in the context of chronic inflammatory pain induced by complete Freund's Adjuvant (CFA). researchgate.netnih.govdntb.gov.ua

Research in rats suggests that the PPAR signaling system may modulate pain, anxiety, and cognition. researchgate.netdntb.gov.ua While some studies did not observe CFA-induced anxiety-related behavior in rats, pharmacological blockade of PPARα with this compound has been shown to further impair spatial memory in CFA-treated rats. nih.govdntb.gov.ua Intra-basolateral amygdala (BLA) administration of this compound in rats without formalin-evoked pain increased levels of freezing, comparable to fear-conditioned counterparts, suggesting that blockade of PPARα in the BLA may increase the innate anxious state. mdpi.com Furthermore, NFC rats treated with this compound showed increased dopamine (B1211576) levels in the BLA compared to vehicle-treated controls. mdpi.com

Structural and Computational Approaches

Structural and computational techniques are crucial for understanding how this compound interacts with PPARα at a molecular level.

Crystal Structure Analysis of PPARα in Complex with this compound

The crystal structure of the human PPARα ligand-binding domain (LBD) in complex with the antagonist this compound and a SMRT co-repressor motif (PDB ID: 1KKQ) has been determined. mdpi.comrcsb.orgebi.ac.uknih.gov This structure provides critical insights into the binding mode of this compound and how it facilitates the recruitment of co-repressor proteins. nih.gov In this ternary complex, the SMRT co-repressor motif forms a three-turn alpha-helix that prevents the receptor's carboxy-terminal activation helix (AF-2) from adopting its active conformation. nih.gov The binding of this compound further reinforces the co-repressor motif's binding by blocking the AF-2 helix from moving into the active position. nih.gov This structural arrangement is key to the antagonistic action of this compound. nih.gov

Molecular Docking Studies

Molecular docking studies are employed to predict the binding pose and affinity of compounds, including this compound, to PPARα. Using the crystal structure of PPARα in complex with this compound (PDB ID: 1KKQ), docking calculations have been performed to validate the ability of computational tools to reproduce the experimental binding mode. mdpi.com For instance, docking of this compound using Autodock Vina resulted in a U-shape conformation with a low RMSD value, accurately reproducing the experimental binding mode. mdpi.com Docked poses of this compound have shown interactions, including hydrogen bonds, with residues such as His 440 and Tyr 314. mdpi.com Docking studies can also compare the predicted binding of novel compounds to PPARα relative to known antagonists like this compound. mdpi.comacs.org

TR-FRET-based Competitive Binding Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based competitive binding assays are utilized to measure the binding affinity of ligands to PPARα in a cell-free system. nih.govnih.govmdpi.commdpi.com In these assays, a fluorescently labeled probe that binds to PPARα is used, and the displacement of this probe by a test compound is measured. nih.govmdpi.com this compound has been used as a reference antagonist in TR-FRET competitive binding assays to confirm the binding of other compounds to PPARα. mdpi.comnih.govnih.gov For example, this compound has been shown to compete with a PPARα TR-FRET probe, demonstrating its direct binding to the receptor. nih.gov These assays can provide IC50 values, indicating the concentration at which a compound inhibits 50% of the probe binding. nih.gov

Genetic Manipulation Techniques (e.g., siRNA for PPARα antagonism)

Genetic manipulation techniques, such as using small interfering RNA (siRNA), are employed to specifically reduce the expression of PPARα and confirm the on-target effects of pharmacological antagonists like this compound. plos.orgnih.govphysiology.orgnih.gov siRNA targeting PPARα can phenocopy the effects observed with this compound treatment, providing strong evidence that the observed biological outcomes are indeed due to PPARα antagonism. plos.orgphysiology.orgnih.gov For instance, studies in kidney cancer cells have used PPARα-specific siRNA to confirm that the induction of apoptosis and cell cycle arrest observed with this compound treatment is specifically due to PPARα antagonism. plos.orgnih.gov siRNA for PPARα has also been used to show attenuation of enhanced fatty acid oxidation and oxidative phosphorylation associated with glycolysis inhibition, similar to the effects of this compound. nih.govphysiology.org

Future Directions and Translational Research Implications Preclinical Focus

Exploration of GW6471 in Other Preclinical Disease Models

Preclinical studies have begun to investigate the effects of this compound in a variety of disease models, extending beyond traditional metabolic contexts. Research indicates its exploration in cancer models, including kidney cancer (renal cell carcinoma - RCC), breast cancer, and head and neck paraganglioma (HNPGL) nih.govresearchgate.netnih.govplos.org. In kidney cancer, this compound has shown the ability to attenuate tumor growth in a xenograft mouse model nih.govresearchgate.net. Studies in breast cancer stem cells have demonstrated that this compound can reduce cell viability, proliferation, and spheroid formation researchgate.netresearchgate.net. Furthermore, research in HNPGL cells suggests that this compound can reduce cell viability by inducing cell cycle arrest and apoptosis nih.gov. This compound has also been used in preclinical models investigating pain and the potential mechanisms of analgesic activity semanticscholar.org. Additionally, it has been explored in models related to substance use disorders, specifically in studies examining the effects of PPARα agonists on ethanol (B145695) consumption, where this compound was used to reverse these effects mdpi.com. There is also preclinical investigation into its effects on refractive development and form deprivation myopia in guinea pigs arvojournals.org. This compound has also been reported to block SARS-CoV-2 infection in airway organoids rndsystems.com.

Combinatorial Research Strategies Involving this compound with Other Preclinical Agents

Investigating this compound in combination with other agents is a promising area in preclinical research to potentially enhance therapeutic efficacy or overcome resistance. In kidney cancer cells, the cytotoxicity of this compound was synergistically increased when glycolysis was blocked by several methods, suggesting a potential combination strategy targeting energy metabolism plos.org. Combined therapy of PPARα inhibition using this compound with 2-deoxyglucose (2-DG), a glycolysis inhibitor, showed a nearly complete abolition of fatty acid oxidation (FAO) in certain kidney cancer cell lines nih.gov. This combination approach targets metabolic reprogramming in these cancer cells nih.gov. Preclinical studies in melanoma models have also utilized this compound in combination with MAPK inhibitors to investigate metabolic adaptations and resistance mechanisms aacrjournals.org.

Elucidation of Novel Molecular Targets and Pathways Influenced by this compound